![molecular formula C21H25FN2O3 B2903918 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide CAS No. 953915-79-2](/img/structure/B2903918.png)
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as FPh-PMe, and it is a potent inhibitor of the protein kinase C (PKC) family. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In
作用機序
Target of Action
The primary targets of the compound are currently unknown
Mode of Action
It has been suggested that it may interact with its targets in a way that leads to changes in cellular function . The specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating that it could affect neuronal function .
実験室実験の利点と制限
One of the advantages of using 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide in lab experiments is its potency as a PKC inhibitor. This compound has been shown to have a higher potency than other PKC inhibitors such as staurosporine and bisindolylmaleimide. Another advantage is its selectivity for PKC over other kinases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. One direction is to investigate its potential as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Furthermore, the development of more soluble forms of this compound could improve its use in lab experiments.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide involves a series of chemical reactions. The starting material is 2-fluoroanisole, which is reacted with 3-(2-phenylmorpholino)propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. The synthesis of this compound has been described in detail in a scientific publication by Liu et al. (2018).
科学的研究の応用
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been extensively studied for its potential therapeutic applications. The inhibition of PKC by this compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and ischemic stroke. Furthermore, the inhibition of PKC has been implicated in the treatment of diabetes, and 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been shown to improve insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-9-4-5-10-19(18)27-16-21(25)23-11-6-12-24-13-14-26-20(15-24)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKHQULTYVHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。